2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride
Overview
Description
“2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1588441-22-8 . It has a molecular weight of 211.57 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be sealed in dry, at room temperature .Scientific Research Applications
Chemical Synthesis
- Synthesis of Phosphorus Compounds : A practical route for synthesizing phosphorus compounds containing trifluoromethyl groups involves one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. This method simplifies the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
Biochemical Applications
- Fluoro‐Boron Complexes as Biocides : The synthesis and biological properties of difluoroboron(III) compounds, using ligands prepared by condensation with compounds like 1-(pyridin-2-yl)ethanone, have shown potential as fungicides and bactericides. These complexes demonstrate significant growth inhibiting potential against various pathogens (Saxena & Singh, 1994).
Antimicrobial Research
- Synthesis and Antimicrobial Activity : Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, have shown significant antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Material Science and Fluorescence Studies
- Environmental Fluorophore-Based Nicotinonitriles : Through multicomponent domino reactions, nicotinonitriles incorporating pyrene and fluorene moieties have been synthesized. These compounds, with strong blue-green fluorescence emission, are promising for various applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Agricultural and Plant Research
- Antifungal and Plant Growth Activities : The synthesis of 1H-1,2,4-triazole derivatives containing pyridine moiety has shown that these compounds possess antifungal and plant growth regulatory activities, which can be significant in agricultural research (Liu, Tao, Dai, Jin, & Fang, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKRBYFNNXDHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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